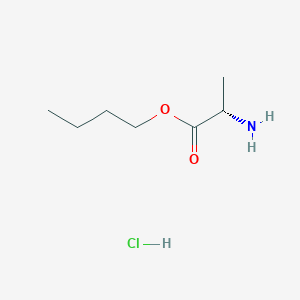
(S)-butyl 2-aminopropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Butyl 2-aminopropanoate hydrochloride is an organic compound derived from the amino acid L-alanine It is a chiral molecule, meaning it has non-superimposable mirror images, similar to left and right hands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-butyl 2-aminopropanoate hydrochloride typically involves the esterification of L-alanine with butanol in the presence of hydrochloric acid. The process begins by mixing L-alanine and butanol, followed by the addition of thionyl chloride at low temperatures (-10 to 5°C) to facilitate the formation of the ester. The reaction mixture is then heated to 75-85°C in the presence of a molecular sieve to remove water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-Butyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
(S)-Butyl 2-aminopropanoate hydrochloride has diverse applications in scientific research:
Biology: The compound is used to investigate enzyme-substrate interactions and the role of chirality in biological systems.
Medicine: It is a valuable intermediate in the synthesis of pharmaceuticals, including antiviral drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-butyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and cellular processes. For example, it can inhibit or activate enzymes by mimicking natural substrates or inhibitors, thereby modulating metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-Isopropyl-2-aminopropanoate hydrochloride
- (S)-Methyl-2-aminopropanoate hydrochloride
- (S)-Ethyl-2-aminopropanoate hydrochloride
Uniqueness
(S)-Butyl 2-aminopropanoate hydrochloride is unique due to its butyl ester group, which imparts distinct physicochemical properties compared to its analogs. This difference can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
butyl (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-10-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMDNPRWFGSQHZ-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Chloro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B8229761.png)
![4-[[3-(Pyrrolidin-1-ylmethyl)phenoxy]methyl]piperidine;dihydrochloride](/img/structure/B8229768.png)
![4-[[3-(Piperidin-4-ylmethoxy)phenyl]methyl]morpholine;dihydrochloride](/img/structure/B8229770.png)
![4-[3-(Piperidin-1-ylmethyl)phenoxy]butan-1-amine;dihydrochloride](/img/structure/B8229771.png)


![5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B8229782.png)

![5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8229797.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol](/img/structure/B8229806.png)
